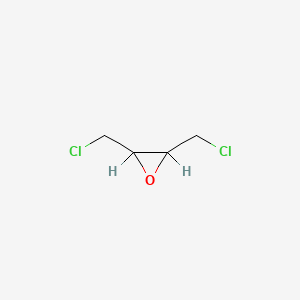

2,3-Bis(chloromethyl)oxirane

描述

Structure

3D Structure

属性

CAS 编号 |

3583-47-9 |

|---|---|

分子式 |

C4H6Cl2O |

分子量 |

140.99 g/mol |

IUPAC 名称 |

2,3-bis(chloromethyl)oxirane |

InChI |

InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2 |

InChI 键 |

VUSYFNXNYLAECV-UHFFFAOYSA-N |

SMILES |

C(C1C(O1)CCl)Cl |

规范 SMILES |

C(C1C(O1)CCl)Cl |

其他CAS编号 |

3583-47-9 |

同义词 |

1,4-dichloro-2,3-epoxybutane |

产品来源 |

United States |

Synthetic Methodologies for 2,3 Bis Chloromethyl Oxirane

Established Synthetic Routes to 2,3-Bis(chloromethyl)oxirane

The synthesis of this compound can be achieved through several established methods, broadly categorized into multi-step protocols and direct syntheses from epoxide precursors.

Multi-step Synthesis Protocols for this compound

Multi-step syntheses offer a controlled approach to constructing the target molecule. libretexts.org A common strategy involves the epoxidation of a suitable precursor, such as trans-2,3-dichloropropene. evitachem.com Another multi-step approach involves the chloromethylation of epoxide precursors. solubilityofthings.com These methods often involve several reaction stages, including nucleophilic additions and hydrolysis, to build the desired molecular framework before the final epoxidation step. google.com

A generalized multi-step synthesis might involve the following sequence:

Carbon chain elongation: Building the necessary carbon backbone.

Introduction of functional groups: Adding chloro and hydroxyl groups.

Epoxidation: Forming the oxirane ring.

Direct Syntheses of this compound and Precursors from Epoxide Precursors

Direct synthesis methods aim to create this compound in fewer steps, often starting from readily available epoxide precursors. One such method is the chloromethylation of an existing epoxide. solubilityofthings.com This approach can be more atom-economical and efficient than multi-step routes. The reactivity of the epoxide ring allows for its opening and subsequent functionalization to introduce the chloromethyl groups. ontosight.aisolubilityofthings.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of this compound synthesis, catalysts can be employed in various steps, particularly in the epoxidation of the alkene precursor. Transition metal complexes are often used to facilitate this transformation. sigmaaldrich.com

The use of catalysts can lead to:

Higher reaction rates

Milder reaction conditions

Improved yields and selectivity

For instance, certain ruthenium complexes have been shown to be effective catalysts for the epoxidation of alkenes. rsc.org The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis, including the stereochemistry of the final product. ontosight.ai

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact. scispace.com These principles can be applied to the synthesis of this compound to improve its sustainability.

Atom Economy and Yield Optimization in this compound Synthesis

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. nwnu.edu.cnwhiterose.ac.uk To maximize atom economy in the synthesis of this compound, it is desirable to use reactions that incorporate the maximum number of atoms from the starting materials into the final product. Direct synthesis methods, such as the direct chloromethylation of an epoxide, can offer higher atom economy compared to multi-step routes that may generate stoichiometric byproducts. solubilityofthings.comnwnu.edu.cn

Optimizing reaction yields is another critical aspect. This can be achieved through careful control of reaction parameters such as temperature, pressure, and catalyst loading. rsc.org Flow chemistry techniques are also being explored to improve reaction efficiency and yield in epoxide synthesis. mit.edu

Table 1: Comparison of Synthetic Strategies for Atom Economy

| Synthetic Strategy | Description | Potential Atom Economy |

| Multi-step Synthesis | Involves several sequential reactions with isolation of intermediates. | Generally lower due to the formation of byproducts in each step. libretexts.org |

| Direct Synthesis | Aims to form the product in a single or few steps from precursors. | Potentially higher as fewer atoms are wasted as byproducts. nwnu.edu.cn |

| Catalytic Routes | Employs catalysts to facilitate reactions. | Can be very high as catalysts are used in small amounts and are regenerated. sigmaaldrich.com |

Solvent Selection and Waste Minimization in this compound Processes

The choice of solvents is a significant consideration in green chemistry. weebly.com Traditional syntheses often use chlorinated solvents, which can be harmful to the environment. acsgcipr.org Research is focused on finding greener solvent alternatives, such as ionic liquids or even performing reactions in solvent-free conditions. acsgcipr.org

Waste minimization is another cornerstone of green chemistry. binghamton.eduenvironment.gov.zastlawu.edu This involves not only reducing the amount of solvent waste but also minimizing the generation of hazardous byproducts. bu.edu Strategies for waste minimization in the production of this compound include:

Recycling of solvents and catalysts.

Developing one-pot synthesis procedures to reduce the number of work-up and purification steps. whiterose.ac.uk

Choosing reaction pathways that produce less toxic waste.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Scale-Up Considerations for this compound Synthesis

The industrial production of this compound presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. While specific, detailed industrial synthesis routes for this compound are not extensively documented in publicly available literature, scale-up considerations can be inferred from the synthesis of related epoxides, such as its mono-chlorinated analog, epichlorohydrin (B41342), and general principles of chemical process engineering. evitachem.com

The transition from laboratory-scale synthesis to industrial production necessitates a focus on several key areas: reaction kinetics and thermodynamics, reactor design, separation and purification processes, and process control and safety. The synthesis of this compound likely involves hazardous reagents and exothermic reactions, making careful management of the process parameters critical.

Reaction Pathway and Stoichiometry Management

Reactor Technology and Process Intensification

For large-scale production, the choice of reactor is paramount. While batch reactors may be suitable for smaller quantities, continuous flow reactors are often employed in modern industrial settings for the synthesis of epoxides. evitachem.com Continuous flow processing offers several advantages, including superior heat and mass transfer, which is critical for managing the exothermic nature of epoxidation reactions. This improved control helps to prevent thermal runaways and the formation of undesired side products. Furthermore, continuous flow systems can enhance safety by minimizing the volume of hazardous materials present at any given time.

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key consideration. This can involve the use of novel reactor designs, such as microreactors or Taylor vortex flow reactors, which can offer significant improvements in reaction control and yield.

Separation and Purification

The following table outlines key parameters that would be considered when scaling up the synthesis of this compound, comparing traditional batch processing with modern continuous flow methods.

| Parameter | Batch Processing | Continuous Flow Processing | Rationale for Scale-Up |

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent heat exchange due to high surface area-to-volume ratio. | Enhanced safety and selectivity by preventing thermal decomposition and side reactions. |

| Mass Transfer | Can be limited by mixing efficiency in large vessels. | Superior mixing and diffusion in narrow channels. | Improved reaction rates and yields. |

| Reaction Time | Typically longer reaction cycles. | Significantly shorter residence times. | Increased throughput and process efficiency. |

| Safety | Large volumes of hazardous materials present a higher risk. | Smaller reaction volumes at any given moment reduce risk. | Inherently safer design for handling reactive intermediates and exothermic reactions. |

| Process Control | More challenging to maintain uniform conditions throughout the reactor. | Precise control over temperature, pressure, and residence time. | Consistent product quality and optimization of reaction conditions. |

| Scalability | Scaling up can be complex and may require redesign of equipment. | More straightforward scale-up by numbering up (parallelizing) reactors. | Faster development from lab to industrial scale. |

Stereochemical Control

For applications where a specific stereoisomer of this compound is required, maintaining stereochemical purity during scale-up is a critical challenge. The choice of catalysts and reaction conditions must be carefully optimized to prevent racemization or the formation of undesired diastereomers. This may involve the use of chiral catalysts or enzymatic resolution steps, which can add complexity and cost to the industrial process.

Chemical Reactivity and Transformation Mechanisms of 2,3 Bis Chloromethyl Oxirane

Ring-Opening Reactions of the Oxirane Moiety in 2,3-Bis(chloromethyl)oxirane.evitachem.comnih.govrsc.org

The three-membered epoxide ring in this compound is characterized by significant ring strain, making it susceptible to a variety of ring-opening reactions. solubilityofthings.commdpi.com This reactivity is a cornerstone of its utility as a chemical intermediate in the synthesis of diverse compounds, including polymers and pharmaceuticals. ontosight.ai The opening of the oxirane ring can be initiated by both nucleophilic and electrophilic species, leading to a range of functionalized products. evitachem.com

Nucleophilic Ring-Opening of this compound.nih.govontosight.aibenchchem.comcore.ac.uk

Nucleophilic attack is a common mechanism for the ring-opening of epoxides, and this compound is no exception. nih.gov A wide array of nucleophiles, including amines, thiols, and alkoxides, can initiate the reaction, resulting in the formation of diols, amino alcohols, and other derivatives. evitachem.comnih.gov The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new carbon-nucleophile bond.

For instance, the reaction of this compound with amines or thiols leads to the formation of polymers or other functionalized molecules. evitachem.com The process can be catalyzed by bases, which deprotonate the nucleophile to increase its reactivity. In the context of polymerization, the nucleophilic ring-opening of the epoxide can lead to the formation of polyethers. core.ac.ukontosight.ai

A notable example of nucleophilic ring-opening is the reaction with hydrogen sulfide (B99878) (H(_2)S) in the presence of a base like barium hydroxide (B78521) (Ba(OH)(_2)). beilstein-journals.org The hydrogensulfide anion (HS) acts as the nucleophile, attacking a carbon atom of the oxirane ring to form a mercaptoalkanolate intermediate. beilstein-journals.org Subsequent intramolecular cyclization can then lead to the formation of thietane-3-ols. beilstein-journals.orgbeilstein-journals.org

The reaction of this compound with carbon dioxide (CO(_2)) in the presence of a catalyst system, such as tetra-n-butylammonium bromide (NBu(_4)Br) and triethylamine (B128534) (NEt(_3)), provides another example of nucleophilic ring-opening. rsc.org In this case, the bromide ion (Br) acts as the nucleophile, attacking the less sterically hindered β-carbon of the epoxide ring to form an alkoxide intermediate. This intermediate then reacts with CO(_2) to form a cyclic carbonate. rsc.org The efficiency of this reaction is highly dependent on the nucleophilicity of the anion, with the order of reactivity being Cl > Br > I > PF(_6). rsc.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Amines/Thiols | - | Polymers, Functionalized molecules | evitachem.com |

| Hydrogen Sulfide (H₂S) | Ba(OH)₂ | Thietane-3-ols | beilstein-journals.org |

| Carbon Dioxide (CO₂) | NBu₄Br, NEt₃ | Cyclic Carbonates | rsc.org |

| Thiourea | HClO₄, then KOH/ethanol | 3-chloromethyl-3-hydroxymethylthietane | beilstein-journals.orgbeilstein-journals.org |

Electrophilic Ring-Opening of this compound

While less common than nucleophilic attack, electrophilic activation of the epoxide oxygen can also facilitate ring-opening. In the presence of a protic acid or a Lewis acid, the oxygen atom of the oxirane ring can be protonated or coordinated to the Lewis acid. This enhances the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles. This process is often a key step in acid-catalyzed polymerization of epoxides.

In some cases, the electrophilic activation can lead to the formation of carbocationic intermediates, particularly if the structure of the epoxide can stabilize a positive charge. The subsequent reaction of this intermediate with a nucleophile completes the ring-opening process.

Stereoselectivity and Regioselectivity in this compound Ring-Opening.rsc.org

The ring-opening of this compound can proceed with both stereoselectivity and regioselectivity, which are crucial for the synthesis of specific stereoisomers of target molecules. researchgate.netbeilstein-journals.org

Stereoselectivity: In S(_N)2-type nucleophilic ring-opening reactions, the attack of the nucleophile occurs from the side opposite to the carbon-oxygen bond, resulting in an inversion of configuration at the carbon atom being attacked. mdpi.com This stereospecificity is a valuable feature in asymmetric synthesis.

Regioselectivity: When the epoxide is unsymmetrically substituted, the nucleophile can attack either of the two carbon atoms of the ring. The regioselectivity of the attack is influenced by both steric and electronic factors.

Under basic or neutral conditions: The nucleophile generally attacks the less sterically hindered carbon atom. rsc.org

Under acidic conditions: The nucleophile tends to attack the more substituted carbon atom, as the positive charge in the transition state is better stabilized at this position.

The regioselectivity of the ring-opening of this compound can be controlled by the choice of reagents and reaction conditions. For example, in the reaction with CO(_2) catalyzed by NBu(_4)Br and NEt(_3), the bromide ion attacks the less sterically hindered β-carbon atom of the oxirane ring. rsc.org

Table 2: Factors Influencing Regioselectivity in Epoxide Ring-Opening

| Condition | Site of Nucleophilic Attack | Rationale | Reference |

|---|---|---|---|

| Basic/Neutral | Less sterically hindered carbon | Minimization of steric hindrance | rsc.org |

| Acidic | More substituted carbon | Stabilization of partial positive charge in the transition state | nih.gov |

Reactions Involving the Chloromethyl Functionalities of this compound.ontosight.aicymitquimica.com

In addition to the reactivity of the epoxide ring, the two chloromethyl groups of this compound provide additional sites for chemical transformations. solubilityofthings.com These groups are susceptible to nucleophilic substitution and elimination reactions.

Substitution Reactions of Chloromethyl Groups in this compound.nih.govcymitquimica.com

The chlorine atoms in the chloromethyl groups are good leaving groups, making them susceptible to nucleophilic substitution reactions. evitachem.com This allows for the introduction of a wide variety of functional groups into the molecule. For example, reaction with nucleophiles such as amines, thiols, or alkoxides can lead to the displacement of the chloride ion and the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. evitachem.comnih.gov

Elimination Reactions of Chloromethyl Groups from this compound

Under certain conditions, typically in the presence of a strong, non-nucleophilic base, elimination reactions involving the chloromethyl groups can occur. mdpi.com This would lead to the formation of a double bond, although this type of reaction is generally less common than substitution for primary alkyl halides like the chloromethyl groups in this molecule. The specific conditions required to favor elimination over substitution would depend on the base used, the solvent, and the temperature.

Concurrent and Competing Reaction Pathways of this compound

The reactivity of this compound, a substituted oxirane, is characterized by the high ring strain of the three-membered epoxide ring and the presence of two electrophilic chloromethyl groups. This structure allows for a variety of concurrent and competing reaction pathways, primarily dictated by the nature of the attacking nucleophile and the reaction conditions.

One of the primary reaction pathways involves the ring-opening of the epoxide . This can proceed via nucleophilic attack, leading to the formation of vicinal di- or trifunctional derivatives. researchgate.net The regioselectivity of this attack is influenced by steric and electronic factors. For instance, in reactions with amines, the attack typically occurs at the less substituted carbon of the oxirane ring. dnu.dp.ua

Simultaneously, the chloromethyl groups can undergo nucleophilic substitution reactions . This pathway competes with the epoxide ring-opening. The outcome of the reaction is often a mixture of products resulting from both pathways. For example, in the reaction with amines, quaternization can occur through the opening of the oxirane ring or by substitution of the chlorine atoms. researchgate.netdnu.dp.ua

Furthermore, under basic conditions, elimination reactions can occur, leading to the formation of unsaturated compounds. For instance, treatment with a base can lead to the elimination of HCl. acs.orgnih.gov

In the context of polymerization, this compound can act as a monomer. The polymerization process typically involves the ring-opening of the epoxide, leading to the formation of a polyether chain. ontosight.ai

The interplay of these reaction pathways is complex and can be influenced by factors such as the solvent, temperature, and the nature of the catalyst or initiator used. ontosight.aiacs.org For example, in nonpolar solvents, strong interactions with counteranions can inhibit propagation in cationic polymerization, favoring dimerization. acs.org

A summary of potential competing reaction pathways is presented in the table below.

| Reaction Type | Attacking Species/Condition | Primary Product Type |

| Epoxide Ring-Opening | Nucleophiles (e.g., amines, carboxylates) | Vicinal di- or trifunctional compounds |

| Nucleophilic Substitution | Nucleophiles | Substitution of chloromethyl group(s) |

| Elimination | Base | Unsaturated compounds |

| Polymerization | Initiators/Catalysts | Polyethers |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Kinetic studies of reactions involving oxiranes, including this compound, provide valuable insights into the reaction mechanisms. The rates of these reactions are influenced by several factors, including the nature of the reactants, the solvent, and the temperature.

In the context of the Darzens condensation for oxirane formation, the kinetics are determined by photometrically measuring the formation of the oxirane. acs.org The reaction proceeds through a two-step mechanism involving the initial nucleophilic attack followed by cyclization. Crossover experiments can be used to determine the relative rates of the backward and ring-closure reactions of the intermediate halohydrin anions. acs.org

For the ring-opening reactions of 2-(chloromethyl)oxirane (a related compound) with tertiary amines, quantum chemical studies have shown that the energy barrier and the rate of the reaction are dependent on the steric effect of the amine's structure. researchgate.net The reaction of tertiary amines with the unactivated oxirane ring has been determined to be endothermic. researchgate.netresearchgate.net

The table below summarizes key kinetic and thermodynamic parameters for related oxirane reactions.

| Reaction | Method | Key Findings | Reference |

| Darzens Condensation | Photometry, Crossover Experiments | Second-order rate constants for the attack of carbanions on ketones were determined. | acs.org |

| Ring-opening with tertiary amines | Ab initio method | The energy barrier and reaction rate depend on the amine's steric structure; the reaction is endothermic. | researchgate.netdnu.dp.ua |

| Ring-opening with bromide and acetate (B1210297) anions | Density Functional Theory (DFT) | The geometry of the transition states and activation parameters correspond to an SN2-like mechanism. | researchgate.net |

Thermodynamic studies, often coupled with computational methods like Density Functional Theory (DFT), help in understanding the energy profiles of these transformations. For instance, the reaction of 2-(chloromethyl)oxirane with bromide and acetate anions has been shown to proceed via an SN2-like mechanism, with the transition states and activation parameters calculated using DFT. researchgate.net

Mechanistic Investigations of this compound Reactions

Mechanistic investigations of reactions involving this compound and related epoxides often employ a combination of experimental techniques and computational modeling. These studies aim to elucidate the detailed steps of the reaction, including the formation of intermediates and transition states.

The ring-opening of epoxides like this compound by nucleophiles is a classic example of an SN2 reaction. The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. The stereochemistry of this process is typically characterized by an inversion of configuration at the site of attack.

In the case of reactions with amines, the mechanism involves the formation of a quaternary ammonium (B1175870) salt. dnu.dp.ua Quantum chemical modeling has been used to study the transition states and energy profiles of such reactions, providing detailed information about bond breaking and formation during the process. researchgate.netdnu.dp.ua These studies have shown that the quaternization rate is often determined by charge control. researchgate.net

DFT calculations have been instrumental in understanding the mechanism of the Darzens condensation, revealing the formation of rotational isomers of the intermediate halohydrin anions, only one of which can cyclize to form the oxirane. acs.org

Furthermore, in base-promoted cascade reactions, the mechanism can involve multiple steps, including deprotonation, nucleophilic attack, cyclization, and elimination, all occurring in a single pot. acs.orgnih.gov DFT calculations have been used to propose mechanisms for these complex transformations. acs.org

The table below outlines some of the mechanistic features of reactions involving related oxiranes.

| Reaction | Mechanistic Feature | Investigative Method | Reference |

| Darzens Condensation | Formation of two rotational isomers of the intermediate halohydrin anion. | Density Functional Theory (DFT) | acs.org |

| Ring-opening with tertiary amines | SN2 mechanism, formation of quaternary ammonium salt. | Ab initio method, Quantum Chemical Modeling | researchgate.netdnu.dp.ua |

| Base-promoted cascade reactions | Multi-step sequence of deprotonation, nucleophilic attack, cyclization, and elimination. | Density Functional Theory (DFT) | acs.orgnih.gov |

Polymerization Chemistry Involving 2,3 Bis Chloromethyl Oxirane

Structural Characterization of Polymers Derived from 2,3-Bis(chloromethyl)oxirane (Focus on chemical structure)

The polymerization of this compound, a diepoxide, primarily proceeds through ring-opening polymerization. This process yields polymers with a polyether backbone, where the repeating units are interconnected by ether linkages formed from the opening of the oxirane ring. ontosight.aiontosight.ai The fundamental structure of the resulting homopolymer is characterized by this polyether chain with pendant chloromethyl (-CH₂Cl) groups.

The stereochemistry of the monomer, such as its cis or trans configuration, significantly influences the structure of the final polymer. For instance, the homopolymer derived from (2R,3R)-rel-2,3-bis(chloromethyl)oxirane indicates a specific relative configuration of the chloromethyl groups on the oxirane ring, which is retained in the polymer structure. ontosight.ai The polymerization of such 2,3-disubstituted oxiranes can be initiated by various methods, including the use of cationic initiators, which facilitate the opening of the strained epoxide ring. core.ac.ukresearchgate.net

The resulting polymer chain's properties, such as its conformation and stiffness, are dictated by the monomer's structure. Research on similar, bulkier 2,3-disubstituted oxiranes has shown that the resulting polymers can adopt stiff, stretched conformations. core.ac.ukresearchgate.net While this compound is a well-studied monomer, its polymerization can be challenging due to steric hindrance compared to simpler oxiranes. core.ac.ukresearchgate.net The final polymer structure consists of a linear chain to which the chloromethyl side groups are attached, making them available for further chemical reactions.

| Monomer | Polymerization Method | Key Structural Feature of Polymer | Reference |

| This compound | Ring-opening polymerization | Polyether backbone with ether linkages. | ontosight.aiontosight.ai |

| (2R,3R)-rel-2,3-Bis(chloromethyl)oxirane | Cationic initiation | Retained stereochemistry along the polymer chain. | ontosight.aicore.ac.uk |

| 2,3-disubstituted oxiranes (general) | Cationic polymerization | Can lead to stiff, stretched conformations due to bulky side groups. | core.ac.ukresearchgate.netresearchgate.net |

Cross-linking Reactions Mediated by this compound

Due to its bifunctional nature, possessing two reactive chloromethyl groups and an epoxide ring, this compound and its simpler analog, 2-(chloromethyl)oxirane (epichlorohydrin), are highly effective cross-linking agents. ontosight.aiontosight.aiatamanchemicals.comontosight.ai Cross-linking involves the formation of covalent bonds that link one polymer chain to another, creating a three-dimensional network structure. This network enhances the material's mechanical properties, thermal stability, and chemical resistance.

The cross-linking mechanism primarily involves the reaction of the epoxide group with nucleophiles present on other polymer chains, such as hydroxyl or amine groups. ontosight.ai This ring-opening reaction forms a new covalent bond, typically an ether linkage, effectively connecting the chains. ontosight.ai The compound acts as an alkylating agent, facilitating this connection. ontosight.ai

This cross-linking capability is utilized in a variety of polymer systems. For example, it is used to cross-link dextrose units in food starch and to cure epoxy resins. atamanchemicals.com In complex polymer formulations, such as those involving phenols and other monomers, 2-(chloromethyl)oxirane serves to enhance durability and structural integrity by creating a robust polymer matrix. ontosight.ai The resulting higher crosslink density often correlates with improved performance characteristics, including higher adhesive strength and heat deflection temperature. google.com

| Polymer System | Role of (chloromethyl)oxirane | Effect of Cross-linking | Reference |

| Various polymer chains | Alkylating/Cross-linking agent | Forms ether bonds between chains. | ontosight.ai |

| Epoxy resins | Cross-linking agent | Enhances mechanical properties and thermal stability. | |

| Dextrose units (starch) | Cross-linking agent | Modifies material properties. | atamanchemicals.com |

| Complex copolymers | Cross-linking agent | Enhances durability and chemical resistance. | ontosight.ai |

Modification of Polymer Backbones Using this compound

The modification of polymer backbones is a critical strategy for transforming the function and properties of materials. nih.gov One of the primary methods for this modification is graft polymerization, where side chains are chemically attached to a main polymer chain (the backbone). wikipedia.orgnih.gov this compound is a valuable reagent in this context due to its reactive chloromethyl groups.

The "grafting onto" method is a common approach where the polymer backbone is first functionalized with reactive sites. wikipedia.orgresearchgate.net For instance, a polystyrene backbone can be chloromethylated to introduce -CH₂Cl groups. researchgate.net Subsequently, pre-formed polymer chains with reactive end-groups can attach to these sites. The chloromethyl groups on a polymer derived from this compound can serve as these reactive sites for grafting.

Alternatively, in the "grafting from" method, active sites are created along the polymer backbone that can initiate the polymerization of a second monomer, growing new chains directly from the backbone. wikipedia.orgnih.gov The reactive groups on a poly(this compound) backbone could be converted into initiating sites for various polymerization techniques, including controlled radical polymerization. nih.gov These grafting strategies allow for the synthesis of complex architectures like graft and block copolymers, combining the properties of different polymers into a single material. researchgate.net This process enables the creation of materials with tailored properties, such as thermoplastic elastomers and compatibilizers for polymer blends. wikipedia.org

| Grafting Method | Description | Role of this compound | Reference |

| Grafting Onto | Pre-formed branches are attached to a functionalized backbone. | The chloromethyl groups on a polymer derived from it can act as reactive sites for branch attachment. | wikipedia.orgresearchgate.net |

| Grafting From | Initiating sites on the backbone grow new polymer branches. | The chloromethyl groups can be converted into initiating sites for the polymerization of other monomers. | wikipedia.orgnih.gov |

| Grafting Through | Polymerization of macromonomers (polymeric chains with a polymerizable end group). | Not a direct application, but the resulting grafted polymer is structurally similar. | nih.govresearchgate.net |

Applications of 2,3 Bis Chloromethyl Oxirane in Advanced Chemical Synthesis and Materials Science

2,3-Bis(chloromethyl)oxirane as a Chiral Building Block in Asymmetric Synthesis

Chirality is a critical feature in many biologically active molecules, and the stereoselective preparation of such compounds is a significant challenge in modern chemistry. deutscher-apotheker-verlag.de Chiral building blocks, which are enantiomerically pure compounds, serve as valuable starting materials for the synthesis of complex chiral molecules. deutscher-apotheker-verlag.de this compound, in its enantiopure forms, can serve as such a building block.

The oxirane ring is susceptible to nucleophilic attack, which proceeds with a high degree of stereoselectivity, typically through an S(_N)2 mechanism. This ring-opening reaction allows for the introduction of various functional groups with controlled stereochemistry. The presence of two reactive chloromethyl groups further enhances its utility, enabling subsequent modifications and elaborations of the molecular structure. The use of such synthons is crucial for creating nitrogen-containing target molecules and other complex structures with specific stereochemistry. sigmaaldrich.com The development of efficient methods for asymmetric epoxidation and the functionalization of oxiranes has been instrumental in their application for synthesizing natural products. researchgate.net

Table 1: Examples of Chiral Synthons Derived from Oxiranes

| Synthon Class | Example Compound | Application Area |

|---|---|---|

| Chiral Alcohols | (R)-(–)-3-Chloro-1,2-propanediol | Synthesis of nitrogen-containing targets |

| Chiral Amines | Chiral Aziridines | Intermediates for chiral drugs and natural products |

| Chiral Carboxylic Acids | Asymmetric synthesis precursors | Used in resolution and asymmetric synthesis |

This table illustrates various classes of chiral building blocks, highlighting the versatility of oxirane-derived structures in asymmetric synthesis.

Utilization of this compound in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. researchgate.netnih.gov The structure of this compound makes it an ideal precursor for synthesizing various heterocyclic systems. Its two electrophilic chloromethyl groups can react with dinucleophiles, leading to the formation of cyclic structures.

For instance, it can be used in double nucleophilic substitution reactions to create bicyclic compounds. A notable example is the reaction with tosylamine to form a key intermediate, which, after reduction, yields (S,S)-2,8-diazabicyclo[4.3.0]nonane. beilstein-journals.org This bicyclic diamine is a crucial component in the synthesis of the pharmaceutical agent moxifloxacin. beilstein-journals.org Similarly, reactions with other nucleophiles like hydrazine (B178648) can lead to the formation of thiophene (B33073) and pyrrole (B145914) derivatives through complex cyclization pathways. nih.gov The ability of the oxirane ring to be opened by nucleophiles adds another layer of synthetic possibility, allowing for the creation of functionalized heterocyclic systems like substituted aziridines and thiazolines. egyankosh.ac.in

Role of this compound in the Preparation of Functional Materials

The reactivity of this compound makes it a valuable monomer and cross-linking agent in the synthesis of various functional materials.

Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and strong adhesion. This compound can function as an epoxy monomer or a cross-linking agent in the formulation of these materials. It can be copolymerized with various compounds, such as bisphenol A, to form high-performance epoxy resins. nih.gov The oxirane ring and the chloromethyl groups provide multiple sites for reaction with curing agents (hardeners) like amines, phenols, and anhydrides. This poly-functional nature leads to the formation of a densely cross-linked, three-dimensional polymer network, which is responsible for the desirable properties of the final cured resin. These resins find applications as structural adhesives, composites, and protective coatings. researchgate.net

Beyond standard resins, this compound is used to create specialty polymers and coatings with tailored properties. mdpi.com Its ability to polymerize and copolymerize allows for the creation of a diverse range of materials. For example, it can be used in the synthesis of polyethers. Copolymers with tetrahydrofuran (B95107) have also been explored. The presence of chlorine atoms in the polymer backbone can impart flame retardant properties and increase chemical resistance. These specialty polymers are utilized in functional coatings designed to provide protection against corrosion, abrasion, and chemical attack. mdpi.com

This compound can also be used to chemically modify existing polymers to enhance their properties. Its reactive groups can be grafted onto a polymer backbone, introducing new functionalities. For example, it can be used to modify natural polymers like starch. epa.gov The reaction between the hydroxyl groups of starch and the oxirane or chloromethyl groups of this compound results in a modified starch with altered solubility, thermal stability, and reactivity. Similarly, it can be used to modify synthetic polymers, such as those containing phenol (B47542) groups, to introduce cross-linking sites or to prepare polymer surfaces for further functionalization. nih.gov

This compound in Organic Synthesis as a Bifunctional Reagent

The term bifunctional reagent refers to a molecule that possesses two reactive sites, allowing it to connect two other molecules or to participate in cyclization reactions. nih.gov this compound is a classic example of such a reagent, with its reactivity centered on the oxirane ring and the two carbon-chlorine bonds.

This dual reactivity allows it to be used as a cross-linking agent, bridging two different nucleophilic sites either within the same molecule or between different molecules. Its utility is demonstrated in the synthesis of complex organic architectures where it can introduce a three-carbon bridge with defined stereochemistry and further reactive handles (the chlorine atoms). nih.gov For instance, its reaction with bis-phenols can lead to the formation of larger, more complex structures that are precursors to polymers and other functional materials. nih.gov The ability to react sequentially with different nucleophiles further enhances its synthetic value, enabling the construction of intricate molecular frameworks. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-(–)-3-Chloro-1,2-propanediol |

| (S,S)-2,8-diazabicyclo[4.3.0]nonane |

| Aniline |

| Aziridine |

| Bisphenol A |

| Hydrazine |

| Moxifloxacin |

| p-chloroaniline |

| Phenol |

| Pyrrole |

| Starch |

| Tetrahydrofuran |

| Thiazoline |

| Thiophene |

Advanced Spectroscopic and Chromatographic Characterization of 2,3 Bis Chloromethyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Bis(chloromethyl)oxirane

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Spectroscopic Analysis of this compound

The structure of this compound can be elucidated by analyzing its proton (¹H) and carbon-13 (¹³C) NMR spectra. Based on its molecular structure, which consists of an oxirane ring substituted with two chloromethyl groups, specific signals can be predicted.

Due to the molecule's symmetry, the two protons on the oxirane ring are chemically equivalent, as are the two chloromethyl groups. This symmetry simplifies the expected spectra.

¹H NMR:

Oxirane Protons (CH-O): A signal corresponding to the two protons on the epoxide ring is expected.

Chloromethyl Protons (CH₂Cl): A signal representing the four protons of the two chloromethyl groups should be present.

¹³C NMR:

Oxirane Carbons (C-O): A single signal is anticipated for the two equivalent carbon atoms of the epoxide ring.

Chloromethyl Carbons (CH₂Cl): A single signal is expected for the two equivalent carbons of the chloromethyl groups.

Below are the predicted chemical shifts for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 3.2 - 3.5 | Multiplet | CH (Oxirane ring) |

| ¹H | ~ 3.6 - 3.9 | Multiplet | CH₂ (Chloromethyl group) |

| ¹³C | ~ 50 - 55 | - | C-O (Oxirane ring) |

| ¹³C | ~ 45 - 50 | - | C-Cl (Chloromethyl group) |

2D NMR Techniques for Structural Elucidation of this compound Derivatives

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. omicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative, it would confirm the relationship between protons within a modified substituent and its connection to the core structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached. It is invaluable for assigning carbon signals based on their known proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton, especially for connecting substituents to the oxirane ring or for determining the structure of larger derivatives. nih.gov

These advanced methods are essential for unambiguously confirming the structures of novel compounds synthesized from this compound.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The NIST Chemistry WebBook provides IR spectrum data for the related compound (chloromethyl)oxirane, which can serve as a reference. nist.gov Key vibrational modes include:

C-H stretching: From the alkyl groups.

C-O-C stretching: The asymmetric stretch of the epoxide ring is a key indicator.

C-Cl stretching: Associated with the chloromethyl groups.

Raman Spectroscopy: While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy provides information on less polar, more symmetric bonds. nih.gov For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing mode of the oxirane ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| C-O-C Asymmetric Stretch (Epoxide) | ~1250 | IR |

| C-O-C Symmetric Stretch (Epoxide) | ~800 - 950 | IR, Raman |

| C-Cl Stretch | 650 - 850 | IR, Raman |

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. scispace.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The molecular formula for this compound is C₄H₆Cl₂O. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

| Formula | Calculated Monoisotopic Mass |

| C₄H₆³⁵Cl₂O | 140.9796 |

| C₄H₆³⁵Cl³⁷ClO | 142.9766 |

| C₄H₆³⁷Cl₂O | 144.9737 |

Observing this precise mass and isotopic distribution with HRMS would provide unambiguous confirmation of the compound's molecular formula.

Fragmentation Pattern Analysis of this compound

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragments helps to piece together the original structure. For this compound, common fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom in the oxirane ring.

Loss of a Chloromethyl Radical (•CH₂Cl): A primary fragmentation event would be the cleavage of a C-C bond to lose a chloromethyl group, resulting in a significant fragment ion.

Loss of Chlorine (Cl•) or HCl: Fragmentation involving the loss of a chlorine radical or a neutral molecule of hydrogen chloride is also plausible.

The analysis of these patterns provides a fingerprint for the molecule, aiding in its identification and structural confirmation.

Chromatographic Techniques for Analysis of this compound

Chromatography is a cornerstone for the separation and quantification of this compound and its associated impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal in this regard, each offering distinct advantages for the analysis of halogenated oxiranes.

While specific, validated methods for the routine analysis of this compound are not extensively detailed in publicly available literature, established methods for structurally similar compounds, such as epichlorohydrin (B41342) (a monochlorinated oxirane), provide a strong foundation for method development.

Gas Chromatography (GC):

GC is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Method development would logically commence with the selection of an appropriate stationary phase.

Column Selection: A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, would be a rational starting point. For instance, columns like a DB-17 or HP-50+ are often employed for the separation of polar and halogenated compounds. The choice of column dimensions (length, internal diameter, and film thickness) would be optimized to balance resolution and analysis time.

Injector and Detector: A split/splitless injector is typically used for liquid sample introduction. For detection, a Flame Ionization Detector (FID) offers robust and general-purpose detection of organic compounds. For enhanced sensitivity and selectivity, especially for trace-level analysis of chlorinated compounds, an Electron Capture Detector (ECD) would be highly effective. Mass Spectrometry (MS) coupled with GC (GC-MS) would provide definitive identification of the parent compound and its impurities based on their mass spectra.

Temperature Programming: An optimized oven temperature program is crucial for achieving good separation. A typical program would start at a lower temperature to resolve volatile impurities, followed by a ramp to a higher temperature to elute the target analyte and any less volatile components.

High-Performance Liquid Chromatography (HPLC):

For less volatile derivatives or for analyses where thermal degradation is a concern, HPLC presents a viable alternative.

Mode and Stationary Phase: Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of moderately polar organic compounds. A C18 or C8 stationary phase would be the initial choice. The particle size of the packing material would be selected based on the desired efficiency, with smaller particles (e.g., < 3 µm) providing higher resolution.

Mobile Phase: A mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve a good separation of a mixture of compounds with varying polarities.

Detection: A UV detector would be a standard choice, although the oxirane ring itself does not possess a strong chromophore. Detection would rely on the absorbance of other parts of the molecule or derivatization. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector could be considered. LC-MS would offer the most powerful detection and identification capabilities.

A hypothetical comparison of initial GC and HPLC method parameters is presented in the table below.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | DB-17 (30 m x 0.25 mm ID, 0.25 µm film) | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Carrier Gas: Helium or Nitrogen | Acetonitrile/Water Gradient |

| Flow Rate | 1-2 mL/min | 0.8-1.2 mL/min |

| Detector | FID or ECD | UV (e.g., 210 nm) or ELSD |

| Temperature | Oven: 50°C to 250°C ramp | Column: Ambient to 40°C |

| Injection Volume | 1 µL | 5-20 µL |

The synthesis of this compound can result in the formation of stereoisomers (enantiomers and diastereomers) and various process-related impurities. The separation of these closely related species requires advanced chromatographic techniques.

Isomer Separation:

The presence of two stereocenters in this compound means that it can exist as a pair of enantiomers for each of its cis and trans diastereomers. The separation of these stereoisomers is critical as they may exhibit different chemical and biological properties.

Chiral Chromatography: Chiral GC and HPLC are the definitive methods for separating enantiomers.

Chiral GC: Capillary columns with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, are used to resolve enantiomers. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to their separation.

Chiral HPLC: A wider variety of CSPs are available for HPLC, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic polymers. The choice of the CSP and the mobile phase is crucial for achieving enantiomeric resolution.

Impurity Profiling:

Impurities in this compound could include starting materials, by-products from side reactions (e.g., oligomers, hydrolysis products), and isomers.

High-Resolution GC and GCxGC: For complex impurity profiles, high-resolution capillary GC with long columns and slow temperature ramps can provide excellent separation. Two-dimensional gas chromatography (GCxGC) offers a significant increase in peak capacity and is a powerful tool for resolving co-eluting impurities. In GCxGC, the effluent from a primary column is subjected to a second, much faster separation on a column with a different stationary phase, providing a two-dimensional chromatogram with superior resolution.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC, which utilizes columns with sub-2 µm particles, offers faster analysis times and higher resolution compared to conventional HPLC. This can be particularly advantageous for separating closely related impurities.

Hyphenated Techniques (GC-MS, LC-MS): The coupling of chromatography with mass spectrometry is indispensable for the identification of unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.

The table below summarizes advanced techniques for detailed analysis.

| Analytical Challenge | Advanced Technique | Principle of Separation/Detection |

| Enantiomer Separation | Chiral GC/HPLC | Differential interaction with a chiral stationary phase. |

| Complex Impurity Mixture | GCxGC-MS | Two-dimensional separation based on different column selectivities coupled with mass spectrometric identification. |

| Trace-level Impurities | UHPLC-HRMS | High-efficiency separation with accurate mass measurement for identification. |

X-ray Crystallography Studies of this compound and its Solid-State Structures

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for this compound is not readily found in the surveyed literature, the analysis of related bis(chloromethyl) compounds provides valuable insights into the potential solid-state structures and intermolecular interactions that might be expected.

For instance, studies on compounds like 1,3-bis(chloromethyl)benzene (B146608) have revealed the importance of chlorine-chlorine interactions in stabilizing the crystal lattice. nih.gov These interactions, along with other non-covalent forces such as van der Waals forces and dipole-dipole interactions, would likely play a significant role in the crystal packing of this compound.

A hypothetical crystallographic study of a derivative of this compound would yield precise data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule, confirming the geometry of the oxirane ring and the orientation of the chloromethyl substituents.

Stereochemistry: The relative and absolute configuration of the stereocenters could be determined, definitively distinguishing between cis and trans diastereomers and, with appropriate crystallization, resolving individual enantiomers.

Crystal Packing: The arrangement of molecules in the unit cell, revealing the nature and geometry of intermolecular interactions.

The table below presents hypothetical crystallographic data for a derivative, illustrating the type of information obtained from such a study.

| Crystallographic Parameter | Hypothetical Value for a Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.2 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interactions | Cl···Cl contacts, C-H···O hydrogen bonds |

The study of solid-state structures is crucial for understanding the physical properties of the compound and for controlling its crystalline form, which can be important in various applications.

Theoretical and Computational Studies of 2,3 Bis Chloromethyl Oxirane

Quantum Chemical Calculations on 2,3-Bis(chloromethyl)oxirane

Quantum chemical calculations are fundamental to understanding the behavior of this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure dictates the molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into its behavior as an electrophile or nucleophile. For similar epoxides, such as 2-(chloromethyl)oxirane, quantum chemical simulations have shown that reaction rates can be determined by charge control, which is understood through the energy diagram of molecular orbitals researchgate.net. The distribution of electron density, calculated through methods like Density Functional Theory (DFT), can identify electron-rich and electron-deficient regions, predicting the most likely sites for nucleophilic attack on the strained oxirane ring.

Table 1: Parameters from a Typical Conformational Analysis

| Parameter | Description | Example Computational Method |

|---|---|---|

| Dihedral Angle (e.g., Cl-C-C-O) | The angle between two intersecting planes, defining the rotational position of the chloromethyl groups relative to the oxirane ring. | MP2/6-311+G(d,p) doi.org |

| Relative Energy (kJ/mol) | The energy of a conformer relative to the most stable (lowest energy) conformer. | Ab initio calculations doi.org |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity, which varies with conformation. | MP2/6-31G(d) doi.org |

| Conformer Population (%) | The percentage of each conformer present at equilibrium at a given temperature, calculated from their relative energies. | Derived from calculated energies doi.org |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a reactive monomer like this compound, MD can be used to simulate processes such as polymerization or its interaction with other molecules in a system. These simulations solve Newton's equations of motion for a collection of atoms, providing a trajectory that reveals how positions and velocities change. Accelerated simulation methods, such as those using a ReaxFF potential combined with a genetic algorithm, can be used to investigate complex reaction processes like curing and cross-linking, which are characteristic applications for epoxides nih.gov.

Reaction Pathway Prediction and Transition State Analysis for this compound Transformations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving this compound. A primary reaction of epoxides is ring-opening. Theoretical studies on the ring-opening of the related compound 2-(chloromethyl)oxirane with various nucleophiles have been performed using quantum chemical methods researchgate.net. These calculations can locate the transition state structures along the reaction coordinate.

Key aspects of this analysis include:

Transition State Localization : Algorithms are used to find the saddle point on the potential energy surface that connects reactants and products. For the ring-opening of 2-(chloromethyl)oxirane with bisphenol A, two transition states (Ts1, Ts2) were identified researchgate.net.

Activation Energy Calculation : The energy difference between the reactants and the transition state determines the activation barrier, which is a key factor in reaction kinetics researchgate.net.

Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products researchgate.net.

Mechanism Determination : The geometry of the transition state and the calculated bond orders can establish the reaction mechanism. For epoxide ring-opening with anions, the process was found to correspond to an SN2-like mechanism researchgate.net.

Table 2: Data from Reaction Pathway Calculations

| Calculated Property | Significance | Example System |

|---|---|---|

| Activation Energy (kJ/mol) | Indicates the kinetic feasibility of a reaction pathway. | Ring-opening of 2-(chloromethyl)oxirane researchgate.net |

| Transition State Geometry | Provides insight into the structure of the activated complex and the reaction mechanism (e.g., SN2-like). researchgate.net | Epoxide reaction with tertiary amines researchgate.net |

| Reaction Enthalpy (ΔH) | Determines if a reaction is exothermic or endothermic. The ring-opening of 2-(chloromethyl)oxirane with bisphenol A was found to reduce the system's energy by 64.38 kJ/mol, indicating a thermodynamically stable product. researchgate.net | Reaction between bisphenol A and epichlorohydrin (B41342) researchgate.net |

Prediction of Spectroscopic Properties of this compound through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which aids in the interpretation of experimental data. DFT calculations are commonly used to simulate spectra. For instance, studies on other organic molecules have successfully used DFT to calculate vibrational spectra (IR and Raman), as well as NMR chemical shifts researchgate.net. The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy to obtain vibrational frequencies, or calculating magnetic shielding tensors for NMR parameters fu-berlin.de. Calculated vibrational wavenumbers are often scaled by a factor to achieve better agreement with experimental data researchgate.net.

Table 3: Computationally Predicted Spectroscopic Properties

| Spectroscopic Property | Computational Method | Basis Set Example |

|---|---|---|

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP functional) researchgate.netsysrevpharm.org | 6-311++G(d,p) researchgate.netsysrevpharm.org |

| NMR Chemical Shifts | DFT (e.g., GIAO method) fu-berlin.de | 6-311++G(d,p) |

| UV/Vis Absorption Wavelengths | Time-Dependent DFT (TD-DFT) fu-berlin.de | 6-311++G(d,p) |

Density Functional Theory (DFT) Applications to this compound Chemistry

Density Functional Theory (DFT) is a versatile and widely used computational method in the study of organic molecules like this compound. fu-berlin.de It offers a good balance between accuracy and computational cost, making it possible to study medium-sized molecules fu-berlin.de.

Applications of DFT to this compound's chemistry include:

Geometry Optimization : Finding the most stable (lowest energy) three-dimensional structure of the molecule.

Thermodynamic Properties : Calculating energies, enthalpies, and Gibbs free energies to predict the stability of the molecule and the thermodynamics of its reactions fu-berlin.de.

Reaction Mechanism Studies : As detailed in section 7.3, DFT is used to model reaction pathways. The B3LYP functional with a 6-31G+ basis set was used to study the ring-opening reaction between bisphenol A and 2-(chloromethyl)oxirane researchgate.net.

Spectroscopy : Predicting IR, Raman, and NMR spectra to support experimental characterization researchgate.net.

Reactivity Prediction : Using concepts like Fukui functions to predict the most reactive sites within the molecule for electrophilic or nucleophilic attack mdpi.com.

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set mdpi.comaps.org.

Derivatization and Analogues of 2,3 Bis Chloromethyl Oxirane

Synthesis of Monochloromethyl Oxirane Derivatives from 2,3-Bis(chloromethyl)oxirane

The conversion of this compound into a monochloromethyl oxirane derivative would require the selective removal or transformation of one of the chloromethyl groups while leaving the rest of the molecule intact. Extensive literature searches did not yield specific examples or established methods for this particular transformation starting from this compound. Such a reaction would represent a reductive de-chloromethylation, which is not a commonly reported pathway for this substrate. The primary reactivity of this compound involves nucleophilic attack at either the epoxide ring or the chloromethyl groups, rather than the cleavage of a carbon-carbon bond required to remove a whole substituent.

Preparation of Dichloromethyl Oxirane Analogues

The preparation of dichloromethyl oxirane analogues from this compound is not a well-documented synthetic route. Analogues, such as isomers like 3,3-bis(chloromethyl)oxetane, are typically synthesized from different precursors through distinct cyclization strategies, rather than by rearrangement of the this compound skeleton. Chemical modifications of this compound typically involve functionalization of the existing framework rather than its structural reorganization into a different dichloromethyl oxirane analogue.

Synthesis of Other Halogenated Oxirane Analogues from this compound

The synthesis of other halogenated analogues, such as the corresponding bis(bromomethyl)- or bis(iodomethyl)oxiranes, via halogen exchange reaction (e.g., Finkelstein reaction) on this compound is a theoretically plausible transformation. This would involve substituting the chlorine atoms with other halogens by treating the compound with an appropriate metal halide salt (e.g., sodium bromide or sodium iodide). However, specific studies detailing the successful synthesis of these bromo- or iodo-analogues directly from this compound were not prominently found in the surveyed scientific literature. The high reactivity of the epoxide ring can complicate such transformations, potentially leading to side reactions like ring-opening.

Studies on Stereoisomers of this compound and Related Compounds

This compound possesses two stereocenters at carbons 2 and 3 of the oxirane ring. Consequently, it can exist as different stereoisomers. The compound is also referred to as 1,4-dichloro-2,3-epoxybutane. noaa.govdrugfuture.com

The possible stereoisomers are:

cis-Isomer : In this configuration, the two chloromethyl groups are on the same side of the oxirane ring plane. This isomer has a plane of symmetry and is therefore a meso compound. uni.lu The specific nomenclature for this isomer is (2R,3S)-2,3-bis(chloromethyl)oxirane. uni.lu

trans-Isomer : In this configuration, the chloromethyl groups are on opposite sides of the oxirane ring plane. The trans form exists as a pair of enantiomers: (2R,3R)- and (2S,3S)-2,3-bis(chloromethyl)oxirane. This pair constitutes a racemic mixture.

The stereochemistry of the starting material (typically trans- or cis-1,4-dichloro-2-butene) dictates the stereochemistry of the resulting epoxide upon epoxidation. The properties and reactivity of these isomers can differ, and their specific configurations are crucial in stereoselective polymerization reactions. For instance, studies on the polymerization of related epoxides like 2,3-epoxybutane (B1201590) have shown that the stereochemistry of the monomer influences the structure and properties of the resulting polymer. semanticscholar.orgwikipedia.org

| Isomer Name | Stereochemical Description | Chirality |

| cis-2,3-Bis(chloromethyl)oxirane | (2R,3S) configuration | Achiral (meso compound) |

| trans-2,3-Bis(chloromethyl)oxirane | Racemic mixture of (2R,3R) and (2S,3S) | Chiral (exists as a pair of enantiomers) |

Structural Modifications and Functionalization of this compound

The dual reactivity of the epoxide and chloromethyl groups makes this compound a versatile substrate for various structural modifications and functionalization reactions. Key transformations include nucleophilic substitution, ring-opening of the epoxide, and polymerization. semanticscholar.orgrsc.org

Reaction with Nucleophiles: A detailed study on the reaction of 1,4-dichloro-2,3-epoxybutane with sodium methoxide (B1231860) revealed a complex interplay of competing reaction pathways. rsc.orgrsc.org Depending on the stoichiometry and conditions, the reaction can proceed via:

Initial Substitution: The nucleophile (methoxide) first displaces one or both chlorine atoms. The resulting intermediate can then undergo epoxide ring-opening.

Initial Ring-Opening: The nucleophile attacks one of the epoxide carbons, opening the ring to form a chloro-alkoxide, which can then undergo further reactions, including intramolecular cyclization or substitution.

Treatment of 1,4-dichloro-2,3-epoxybutane with one molar equivalent of sodium methoxide yielded a mixture containing unreacted starting material along with products of both substitution and ring-opening, such as 2,3-epoxy-1,4-dimethoxybutane and 4-chloro-1,3-dimethoxybutan-2-ol. rsc.org When an excess of sodium methoxide was used, a complex mixture of products was formed, including 1,3,4-trimethoxybutan-2-ol and 3-methoxy-2-methoxymethyloxetan. rsc.org

Table of Reaction Products with Sodium Methoxide rsc.org

| Reaction Pathway | Intermediate(s)/Product(s) | Description |

|---|---|---|

| Initial Substitution (Route 1a/1b) | 2,3-Epoxy-1,4-dimethoxybutane | Both chlorine atoms are replaced by methoxy (B1213986) groups. |

| 1,3,4-Trimethoxybutan-2-ol | Subsequent ring-opening of the dimethoxy epoxide. | |

| Initial Ring-Opening (Route 2) | 1-Chloro-3,4-epoxy-2-methoxybutane | Ring-opening followed by intramolecular ring closure. |

| Further Reactions | 3-Methoxy-2-methoxymethyloxetan | Formed via intramolecular cyclization after ring-opening. |

Polymerization: As a disubstituted oxirane, this compound can undergo ring-opening polymerization. researchgate.net The polymerization can be initiated cationically, where the initiator attacks the epoxide oxygen, leading to the formation of polyethers. A 1976 study by E.J. Vandenberg described a new class of polyethers based on the polymerization of 1,4-dichloro-2,3-epoxybutane. semanticscholar.org The presence of the two chloromethyl pendant groups in the resulting polymer provides reactive sites for further chemical modification, allowing for the synthesis of functional polymers through polymer-analogous reactions.

Environmental and Sustainable Chemistry Considerations for 2,3 Bis Chloromethyl Oxirane

Environmental Fate of 2,3-Bis(chloromethyl)oxirane in Academic Research Context

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For this compound, understanding its behavior in water, soil, and the atmosphere is crucial for assessing its potential environmental impact. Due to limited direct research on this compound, data from structurally similar compounds, such as bis(chloromethyl) ether (BCME) and epichlorohydrin (B41342), are often used to infer its likely environmental behavior.

In aqueous environments, the primary degradation pathway for chlorinated oxiranes is hydrolysis. The epoxide ring is susceptible to opening, and the chloromethyl groups can also undergo hydrolysis. For the related compound BCME, hydrolysis is rapid, with a reported half-life of 38 seconds at 20°C canada.ca. This rapid degradation in water suggests that this compound is unlikely to persist in aquatic systems canada.ca. The hydrolysis of BCME yields formaldehyde (B43269) and hydrogen chloride canada.ca. Similarly, the hydrolysis of this compound would be expected to produce chlorinated diols and eventually smaller, more readily biodegradable compounds.

Table 1: Hydrolysis Half-Life of a Structurally Related Compound

| Compound | Environmental Compartment | Half-Life at 20°C | Primary Degradation Products |

| Bis(chloromethyl) ether (BCME) | Water | 38 seconds | Formaldehyde, Hydrogen Chloride |

This table is interactive. Click on the headers to sort.

In the atmosphere, the persistence of an organic compound is primarily determined by its reaction with photochemically generated hydroxyl (OH) radicals. For BCME, the atmospheric half-life due to reaction with OH radicals is estimated to be 1.36 hours. Another potential atmospheric degradation pathway is vapor-phase hydrolysis, which for BCME has an estimated half-life of 25 hours in moist air (80% relative humidity at 25°C).

Given the structural similarities, it is expected that this compound would also have a relatively short atmospheric lifetime, undergoing rapid degradation through reaction with OH radicals and, to a lesser extent, vapor-phase hydrolysis. Photolysis, the direct breakdown of a molecule by sunlight, may also contribute to its atmospheric degradation, although this is generally a slower process for compounds of this type compared to reaction with OH radicals.

Table 2: Estimated Atmospheric Half-Life of a Structurally Related Compound

| Compound | Degradation Pathway | Estimated Half-Life |

| Bis(chloromethyl) ether (BCME) | Reaction with OH radicals | 1.36 hours |

| Bis(chloromethyl) ether (BCME) | Vapor-phase hydrolysis (80% humidity, 25°C) | 25 hours |

This table is interactive. Click on the headers to sort.

Development of Environmentally Benign Synthetic Routes to this compound

Traditional synthesis routes for chlorinated epoxides often involve the use of hazardous reagents and produce significant amounts of waste. In recent years, there has been a growing interest in developing "green" or environmentally benign synthetic pathways for such compounds, focusing on the use of renewable feedstocks, less hazardous reagents, and improved atom economy.

A significant development in the green synthesis of a related and industrially important epoxide, epichlorohydrin, is the glycerol-to-epichlorohydrin (GTE) process researchgate.net. This process utilizes glycerol (B35011), a co-product of biodiesel production, as a renewable feedstock researchgate.netk-online.com. The GTE process involves two main steps: the hydrochlorination of glycerol to form dichlorohydrins, followed by dehydrochlorination to yield epichlorohydrin researchgate.net. This method is considered greener than the traditional propylene-based process as it reduces the reliance on fossil fuels and generates less chlorinated waste researchgate.net.

While not a direct synthesis of this compound, the principles of the GTE process could potentially be adapted to develop more sustainable routes for other chlorinated epoxides. Research into alternative catalysts and reaction conditions continues to aim for even more efficient and environmentally friendly syntheses. For instance, the use of heterogeneous catalysts can simplify product separation and catalyst recycling, further enhancing the sustainability of the process rsc.org.

Recycling and Waste Management Strategies for this compound Related Processes

The manufacturing processes involving this compound and other chlorinated compounds generate waste streams that require careful management to minimize environmental impact. These waste streams can contain unreacted starting materials, by-products, and residual chlorinated organic compounds.

Effective waste management strategies for such processes include:

Source Reduction: Optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of by-products.

Recycling of Unreacted Materials: Implementing separation techniques to recover and reuse unreacted starting materials.

Treatment of Aqueous Effluents: Aqueous waste streams from the production of epoxy resins can be toxic to microbial life due to their content of chlorinated solvents and high salt concentrations google.com. A patented process for treating these effluents involves an initial alkaline hydrolysis to reduce the concentration of chlorinated compounds, followed by the removal of sodium chloride and subsequent anaerobic digestion google.com.

Incineration: For concentrated organic waste streams that cannot be recycled, high-temperature incineration is a common disposal method. This process must be carefully controlled to prevent the formation of dioxins and other hazardous combustion by-products.

Chemical Recycling of End-of-Life Products: For products made from epoxy resins, such as composites, chemical recycling methods are being developed to recover valuable materials. These methods can involve solvolysis or pyrolysis to break down the polymer matrix and recover monomers or other useful chemical feedstocks nih.gov.

The choice of the most appropriate waste management strategy depends on the specific composition and volume of the waste stream, as well as local environmental regulations.

Future Research Directions and Emerging Trends in 2,3 Bis Chloromethyl Oxirane Chemistry

Novel Catalytic Systems for 2,3-Bis(chloromethyl)oxirane Reactions

The development of advanced catalytic systems is crucial for controlling the ring-opening polymerization of this compound and subsequent functionalization reactions. Future research is trending towards catalysts that offer high selectivity, efficiency, and control over polymer architecture, moving beyond traditional systems.

One promising area is the development of bifunctional catalysts . These catalysts contain two distinct functional sites within a single molecule—typically a Lewis acid to activate the epoxide ring and a nucleophilic or basic site to initiate polymerization. This intramolecular cooperation can lead to enhanced reaction rates and better control over the polymerization process compared to binary catalyst systems. For instance, bifunctional aminocyclopropenium aluminum salen complexes have shown resilience against inhibition by protic species, which is a common challenge in ring-opening copolymerizations. This allows for more robust processes and the potential for creating complex polymer architectures.

Another emerging trend is the use of photoinitiating systems for the cationic polymerization of epoxides. Versatile high-performance photoinitiators, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, can be activated by near-UV or visible LED light. When combined with additives like iodonium salts, these systems can efficiently initiate the polymerization of epoxides, offering spatial and temporal control over the reaction, which is advantageous for applications in coatings, adhesives, and 3D printing.

| Catalyst Type | Example/Class | Mechanism of Action | Potential Advantages for this compound |

| Bifunctional Catalysts | Aminocyclopropenium Aluminum Salen Complexes | Covalently tethered Lewis acid and nucleophilic cocatalyst sites enhance intramolecular cooperation. | Prevents side reactions, maintains high polymerization rates, and offers precise molecular-weight control. |

| Photoinitiators | 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine with additives | Generates cationic species upon irradiation with near-UV or visible light to initiate cationic ring-opening polymerization. | Provides spatial and temporal control of polymerization; energy-efficient (uses LEDs); suitable for thin-film applications. |

Exploration of New Applications for this compound in Advanced Materials

The unique structure of this compound, with its two reactive pendant groups, opens up a vast design space for advanced functional polymers. The polyether backbone resulting from polymerization provides flexibility and chemical stability, while the chloromethyl groups serve as versatile handles for post-polymerization modification. This allows for the synthesis of materials with precisely tuned properties for specialized applications. scispace.com

Future research will likely focus on several key areas:

Graft Copolymers and Polymer Brushes: The chloromethyl groups along the polymer backbone are ideal initiation sites for "grafting from" polymerizations. Techniques like Atom Transfer Radical Polymerization (ATRP) can be used to grow a wide variety of polymer side chains, leading to graft copolymers with unique morphologies and properties, such as thermoplastic elastomers or compatibilizers for polymer blends.